molecular formula C18H19N5O2 B2979329 3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-01-7

3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2979329
CAS No.: 483993-01-7
M. Wt: 337.383
InChI Key: VQFQXTGNWGCRED-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is an organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves the following steps:

  • Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized through the cyclization of nitriles with sodium azide under acidic conditions. For example, 4-methoxybenzonitrile can be reacted with sodium azide in the presence of a strong acid like hydrochloric acid to form 4-methoxyphenyl tetrazole.

  • Amidation Reaction: : The tetrazole derivative is then subjected to an amidation reaction with 4-methylphenylamine. This step involves the activation of the carboxyl group of the tetrazole derivative, which can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group in the compound can undergo oxidation to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Tetrazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential pharmacological activities. Tetrazole derivatives have been investigated for their use in treating conditions such as hypertension, cancer, and infectious diseases. The compound’s ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with desirable properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group of amino acids, allowing the compound to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt metabolic pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide: Similar structure but lacks the methyl group on the phenyl ring.

    3-(4-Methylphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide: Similar structure but with reversed positions of the methoxy and methyl groups.

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets. The presence of both methoxy and methyl groups on the phenyl rings can enhance its lipophilicity and ability to cross biological membranes, potentially increasing its bioavailability and efficacy as a therapeutic agent.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-3-7-14(8-4-12)19-18(24)16(17-20-22-23-21-17)11-13-5-9-15(25-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFQXTGNWGCRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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